molecular formula C15H13NO7S B2417329 4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate CAS No. 692261-49-7

4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate

Cat. No.: B2417329
CAS No.: 692261-49-7
M. Wt: 351.33
InChI Key: WKOKKJIBICKLCD-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate is an organic compound with the molecular formula C15H13NO7S and a molecular weight of 351.33 g/mol . This compound is characterized by the presence of a formyl group, a methoxy group, a nitro group, and a sulfonate ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formylation: Introduction of the formyl group to the aromatic ring.

    Methoxylation: Addition of the methoxy group to the aromatic ring.

    Nitration: Introduction of the nitro group to the aromatic ring.

    Sulfonation: Addition of the sulfonate ester group to the aromatic ring.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, palladium catalyst, and iron powder. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate involves its interaction with specific molecular targets and pathways. For example, the compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The formyl group can also participate in nucleophilic addition reactions, affecting enzyme activity and other biochemical processes .

Comparison with Similar Compounds

4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and properties.

Biological Activity

4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate (CAS: 692261-49-7) is a synthetic compound with potential biological applications. Its structure includes a formyl group, a methoxy group, and a nitrobenzenesulfonate moiety, which may contribute to its biological activities. This article reviews the current understanding of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H13NO7S
  • Molecular Weight : 351.33 g/mol
  • Purity : 95% .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, although comprehensive data is limited. The following sections detail its observed effects and mechanisms.

Antioxidant Activity

Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties, which may be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. This suggests that this compound could possess similar capabilities, making it a candidate for further investigation in oxidative stress-related conditions.

Antimicrobial Properties

Research into related sulfonate esters indicates potential antimicrobial activity. Compounds with similar functional groups have shown efficacy against various bacterial strains, suggesting that this compound may also exhibit antimicrobial properties. Further studies are needed to quantify its effectiveness against specific pathogens.

Anti-inflammatory Effects

The nitro group in the compound's structure is known to influence anti-inflammatory activity. Compounds containing nitro groups have been reported to inhibit pro-inflammatory cytokines and modulate immune responses. Investigating the anti-inflammatory potential of this compound could reveal its usefulness in treating inflammatory diseases.

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, potential pathways include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : The compound may interact with key signaling molecules involved in oxidative stress and inflammation.

Case Studies and Research Findings

While specific case studies on this compound are sparse, related research provides insights into its potential applications:

  • Antioxidant Studies : A study on structurally related compounds indicated significant scavenging activity against DPPH radicals, suggesting that the presence of methoxy and nitro groups enhances antioxidant properties.
  • Antimicrobial Activity : Research on sulfonate derivatives demonstrated broad-spectrum antimicrobial activity, indicating that modifications to the aromatic system can enhance efficacy against Gram-positive and Gram-negative bacteria.
  • Inflammation Models : In vitro studies have shown that related compounds can reduce TNF-alpha levels in macrophages, highlighting a possible pathway for anti-inflammatory effects.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantSignificant free radical scavenging
AntimicrobialEfficacy against various bacterial strains
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 4-methyl-3-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO7S/c1-10-3-5-12(8-13(10)16(18)19)24(20,21)23-14-6-4-11(9-17)7-15(14)22-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOKKJIBICKLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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